5-Methoxycarbonyl-2-isoxazoline

Descripción general

Descripción

Synthesis Analysis

Isoxazolines, including 5-Methoxycarbonyl-2-isoxazoline, can be synthesized through various methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Metal-free synthetic routes are also being explored due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .Molecular Structure Analysis

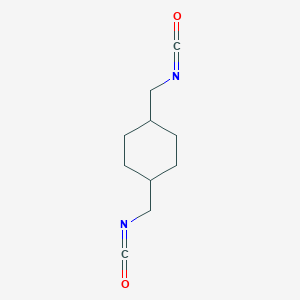

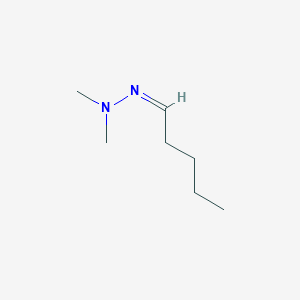

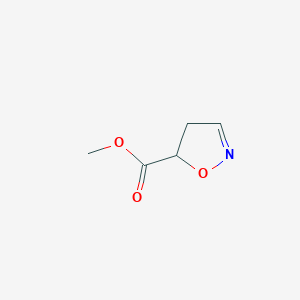

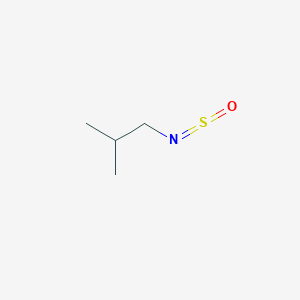

Isoxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . The structure of 5-Methoxycarbonyl-2-isoxazoline would include these elements, along with additional functional groups.Chemical Reactions Analysis

Isoxazoles, including 5-Methoxycarbonyl-2-isoxazoline, can undergo various chemical reactions. For instance, they can participate in (3 + 2) cycloaddition reactions . The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making isoxazoles especially synthetically useful .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Isoxazoles, including 5-Methoxycarbonyl-2-isoxazoline, are biologically active compounds used in medicinal chemistry . They possess various types of biological activity such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic .

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The core structure of isoxazole has been the subject of research in drug discovery over the past decades .

Synthesis of New Compounds

The presence of the labile N–O bond in the isoxazole ring allows for the synthesis of various 1,3-bifunctional derivatives of carbonyl compounds . This makes isoxazoles, including 5-Methoxycarbonyl-2-isoxazoline, synthetically useful .

Industrial Applications

Isoxazoline moiety, including 5-Methoxycarbonyl-2-isoxazoline, has a large number of applications in the industrial field .

Natural Product Chemistry

Isoxazoline compounds are also used in natural product chemistry .

Polymer Chemistry

In polymer chemistry, isoxazoline compounds are used due to their special chemical properties .

Direcciones Futuras

Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . Future research may focus on developing alternate metal-free synthetic routes and exploring the potential biological activities of isoxazoline derivatives .

Mecanismo De Acción

Target of Action

5-Methoxycarbonyl-2-isoxazoline, as a member of the isoxazoline class of compounds, primarily targets GABA- and glutamate-gated chloride channels . These channels play a crucial role in the nervous system of many organisms, including insects. The selective inhibition of these channels leads to hyper-excitation and death of the organism .

Mode of Action

The compound works by being absorbed systemically . Organisms, such as fleas and ticks, must bite the host to be exposed to the compound . Once inside the organism, 5-Methoxycarbonyl-2-isoxazoline selectively inhibits GABA- and glutamate-gated chloride channels . This inhibition disrupts the normal functioning of the nervous system, leading to hyper-excitation and eventual death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of gaba- and glutamate-gated chloride channels . These channels are involved in the transmission of nerve impulses, and their disruption leads to a state of hyper-excitation .

Pharmacokinetics

It is known that isoxazolines, in general, are absorbed systemically . This means that they are taken up into the bloodstream and distributed throughout the body. The onset of action for isoxazolines is reported to be 2 to 4 hours, with nearly 100% of fleas killed within 8 hours .

Result of Action

The primary result of the action of 5-Methoxycarbonyl-2-isoxazoline is the death of the organism it targets . By inhibiting GABA- and glutamate-gated chloride channels, the compound induces a state of hyper-excitation in the organism . This hyper-excitation disrupts normal physiological processes, leading to the death of the organism .

Action Environment

The efficacy and stability of 5-Methoxycarbonyl-2-isoxazoline can be influenced by various environmental factors. It’s worth noting that the general success of Suzuki–Miyaura coupling, a common method for synthesizing isoxazolines, can be influenced by environmental factors such as temperature and pH .

Propiedades

IUPAC Name |

methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-8-5(7)4-2-3-6-9-4/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIUSKMZXDIGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |

CAS RN |

15055-75-1 | |

| Record name | methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)